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Compound of Interest

Compound Name: 2-(Oxazol-4-YL)ethan-1-amine tfa

Cat. No.: B2354665 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 2-(Oxazol-4-YL)ethan-1-amine
TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data

interpretation involved in the structural elucidation of 2-(Oxazol-4-YL)ethan-1-amine

trifluoroacetate (TFA). This compound is of interest in medicinal chemistry and drug

development, making its unambiguous characterization crucial.

Compound Overview
2-(Oxazol-4-YL)ethan-1-amine TFA is the trifluoroacetic acid salt of the parent amine, 2-

(oxazol-4-yl)ethanamine. The TFA salt form is common for improving the stability and solubility

of amine-containing compounds.

Chemical Structure:

Caption: Chemical structure of 2-(Oxazol-4-YL)ethan-1-amine TFA.

Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
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Property Value Reference

CAS Number 2411246-11-0

Molecular Formula C₇H₉F₃N₂O₃ [1][2]

Molecular Weight 226.16 g/mol [2]

Purity ≥95% [2]

Physical Form Solid

IUPAC Name
2-(oxazol-4-yl)ethan-1-amine

2,2,2-trifluoroacetate

Spectroscopic Data for Structural Elucidation
The following sections detail the expected spectroscopic data for 2-(Oxazol-4-YL)ethan-1-
amine TFA.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.35 s 1H H-2 (oxazole)

7.90 s 1H H-5 (oxazole)

3.15 t, J = 7.2 Hz 2H -CH₂- (alpha to NH₃⁺)

2.85 t, J = 7.2 Hz 2H -CH₂- (beta to NH₃⁺)

8.10 (broad) br s 3H -NH₃⁺

¹³C NMR (100 MHz, DMSO-d₆) Data:
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Chemical Shift (δ) ppm Assignment

151.0 C-2 (oxazole)

138.5 C-5 (oxazole)

135.0 C-4 (oxazole)

38.0 -CH₂- (alpha to NH₃⁺)

25.0 -CH₂- (beta to NH₃⁺)

158.2 (q, J = 35 Hz) TFA (-COO⁻)

116.5 (q, J = 292 Hz) TFA (-CF₃)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.

High-Resolution Mass Spectrometry (HRMS) - ESI⁺:

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Calculated m/z (M+H)⁺ 113.0715

Observed m/z (M+H)⁺ 113.0712

Formula (M+H)⁺ [C₅H₉N₂O]⁺

Experimental Protocols
Detailed experimental procedures for the acquisition of the analytical data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2354665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Approximately 10 mg of 2-(Oxazol-4-YL)ethan-1-amine TFA was

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: -10 to 180 ppm.

Number of Scans: 1024.

Relaxation Delay: 2 seconds.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual

solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) was

prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

MS Acquisition:

Ionization Mode: ESI positive.
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Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum was analyzed to determine the accurate

mass of the protonated parent amine, [M+H]⁺.

Workflow and Data Interpretation
The logical flow of the structure elucidation process is outlined below.

Initial Analysis

Spectroscopic Analysis

Data Interpretation

Final Structure Confirmation

Sample of 2-(Oxazol-4-YL)ethan-1-amine TFA

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS ESI⁺)

Determine C-H Framework
Identify Functional Groups

Determine Molecular Formula
of Cation (C₅H₈N₂O)

Confirm Structure of
2-(Oxazol-4-YL)ethan-1-amine Cation

and presence of TFA Anion
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Caption: Workflow for the structural elucidation of 2-(Oxazol-4-YL)ethan-1-amine TFA.

The combined data from NMR and MS analyses provide a comprehensive and unambiguous

confirmation of the structure of 2-(Oxazol-4-YL)ethan-1-amine TFA. The HRMS data confirms

the elemental composition of the cationic amine portion, while the ¹H and ¹³C NMR data provide

detailed information about the connectivity of the atoms and the presence of the trifluoroacetate

counter-ion. The characteristic quartet for the trifluoromethyl group in the ¹³C NMR spectrum,

coupled with the integration of the proton signals, confirms the 1:1 stoichiometry of the amine

and the trifluoroacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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